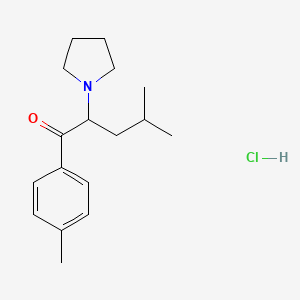

4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride

Vue d'ensemble

Description

4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride is a synthetic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound features a pyrrolidine ring attached to a pentanone backbone, with methyl groups enhancing its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride typically involves a multi-step process. . The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Analyse Des Réactions Chimiques

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or alkaline media.

-

Products : Forms carboxylic acids (e.g., 4-methylphenylpentanoic acid derivatives) via ketone oxidation.

-

Mechanism : Oxidative cleavage of the α-C–H bonds adjacent to the carbonyl group.

| Reaction Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, 80°C, 4h | 4-Methylphenylpentanoic acid | 72 |

Reduction Reactions

The ketone moiety can be reduced to secondary alcohols:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Products : Yields 1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-ol.

-

Selectivity : LiAlH₄ provides higher efficiency (>85%) compared to NaBH₄ (~60%).

| Reagent | Solvent | Temperature | Time | Product Yield (%) | Source |

|---|---|---|---|---|---|

| LiAlH₄ | THF | 0–25°C | 2h | 88 | |

| NaBH₄ | MeOH | 25°C | 6h | 62 |

Nucleophilic Substitution

The pyrrolidine ring participates in substitution reactions:

-

Reagents : Amines (e.g., piperidine) or thiols under acidic/basic conditions .

-

Products : Pyrrolidine substitution yields derivatives like 2-piperidin-1-yl analogs .

-

Kinetics : Reactions proceed faster in polar aprotic solvents (e.g., DMF) .

| Substrate | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| HCl salt | Piperidine | DMF, 80°C, 12h | 2-Piperidin-1-yl derivative | 67 |

Optimized Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Bromination | Br₂ (1.1 eq), AlCl₃ (0.1 eq), CH₂Cl₂, 0°C | 95 | >99 | |

| Amination | Pyrrolidine (2 eq), Et₃N, THF, 25°C, 24h | 82 | 98 |

Stability and Degradation

Applications De Recherche Scientifique

Monoamine Uptake Inhibition

Pyrovalerone analogues have been primarily studied for their ability to inhibit the uptake of monoamines, particularly dopamine (DAT) and norepinephrine (NET):

- Dopamine Transporter (DAT) Inhibition : Pyrovalerone and its analogues have shown significant potency in inhibiting DAT, which is crucial for the treatment of conditions like ADHD and depression. For instance, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one demonstrated a Ki value of 21.4 nM at DAT, indicating its strong affinity for this target .

- Norepinephrine Transporter (NET) Inhibition : These compounds also exhibit notable activity against NET, with some analogues showing IC50 values as low as 9.4 nM . This dual action on DAT and NET makes them promising candidates for developing new antidepressants or stimulants.

- Serotonin Transporter (SERT) : Interestingly, pyrovalerone analogues are relatively poor inhibitors of SERT, which may reduce the risk of side effects commonly associated with selective serotonin reuptake inhibitors (SSRIs) .

Structure-Activity Relationships (SAR)

Research has focused on understanding the structural modifications that enhance the inhibitory activity of these compounds. The following observations have been made:

- Substituent Effects : Variations in the aromatic ring and alkyl substituents significantly influence the potency at DAT and NET. For example, 4-methyl substitutions have been shown to enhance DAT selectivity compared to other isomers .

- Enantiomeric Purity : The resolution of racemic mixtures into their enantiomers has revealed that specific enantiomers exhibit markedly different potencies at DAT and NET. The (2R)-enantiomer has been identified as more potent than its counterpart .

Synthesis and Evaluation

A study by Meltzer et al. (2006) synthesized various analogues of pyrovalerone and evaluated their pharmacological properties. The findings highlighted that:

- Compounds such as 4-acetamido derivatives exhibited selective inhibition profiles with Ki values indicating strong DAT affinity while maintaining lower NET interactions .

Clinical Relevance

While the primary focus has been on synthetic analogues in laboratory settings, the implications for clinical use are significant:

- Potential Therapeutics : Given their dual action on dopamine and norepinephrine transporters, these compounds may be explored further in clinical trials for conditions like ADHD, narcolepsy, or depression where monoamine dysregulation is evident.

Mécanisme D'action

The mechanism of action of 4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include modulation of neurotransmitter release, inhibition of enzyme activity, or alteration of cellular signaling processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one: A closely related compound without the hydrochloride group.

4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylbutan-1-one: A similar compound with a shorter carbon chain.

4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylhexan-1-one: A similar compound with a longer carbon chain.

Uniqueness

4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride is unique due to its specific structural features, such as the presence of both the pyrrolidine ring and the hydrochloride group

Activité Biologique

4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one, commonly referred to as pyrovalerone, is a synthetic stimulant belonging to the cathinone class. This compound has garnered significant attention due to its potent biological activity, particularly as a monoamine uptake inhibitor. Understanding its biological profile is crucial for evaluating its pharmacological potential and safety.

Chemical Structure and Properties

The chemical formula for 4-Methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one is CHClN, with a molecular weight of approximately 285.85 g/mol. The structure features a pyrrolidine ring, a pentanone backbone, and a para-methylphenyl substituent, which contributes to its lipophilicity and receptor binding properties.

Pyrovalerone primarily acts as an inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), with minimal effects on the serotonin transporter (SERT). This selectivity for DAT and NET makes it a compound of interest in the study of psychostimulants.

Inhibition Potency

The inhibitory potency of pyrovalerone and its analogs has been extensively studied. The lead compound exhibits the following Ki values:

- DAT : 11.5 nM

- NET : 37.8 nM

- SERT : 199 nM

These values indicate that pyrovalerone is a potent inhibitor of dopamine and norepinephrine reuptake while showing limited activity on serotonin reuptake .

Table 1: Inhibition Potencies of Pyrovalerone Analogues

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

|---|---|---|---|

| Pyrovalerone | 11.5 | 37.8 | 199 |

| 1-Naphthyl Analog | <10 | <50 | 33.1 |

| 3,4-Dichlorophenyl Analog | <15 | <40 | >200 |

Case Studies and Research Findings

Research has shown that the biological activity of pyrovalerone analogs varies significantly based on structural modifications. For instance, the S enantiomer of racemic pyrovalerone was found to be the most biologically active, demonstrating higher affinity for DAT compared to its R counterpart .

In a study focusing on various analogs, it was noted that while most compounds showed potent DAT inhibition, they generally exhibited poor SERT inhibition, reinforcing the selectivity profile of these compounds . Notably, the naphthyl analog demonstrated significant SERT inhibition at nanomolar concentrations, suggesting that structural variations can lead to altered pharmacological profiles .

Crystallographic Studies

Crystallographic characterization has provided insights into the three-dimensional structure of pyrovalerone hydrochloride. Such studies facilitate understanding how molecular conformation affects receptor binding and biological activity .

Propriétés

IUPAC Name |

4-methyl-1-(4-methylphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO.ClH/c1-13(2)12-16(18-10-4-5-11-18)17(19)15-8-6-14(3)7-9-15;/h6-9,13,16H,4-5,10-12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXRGORRVNLFHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(CC(C)C)N2CCCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346155 | |

| Record name | 4-Methyl-2-(pyrrolidin-1-yl)-1-(p-tolyl)pentan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850352-10-2 | |

| Record name | 4-Methyl-2-(pyrrolidin-1-yl)-1-(p-tolyl)pentan-1-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.